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molecular formula C3H8NO4P B116943 N-ACETYLAMINOMETHYLPHOSPHONATE CAS No. 57637-97-5

N-ACETYLAMINOMETHYLPHOSPHONATE

Cat. No. B116943
M. Wt: 153.07 g/mol
InChI Key: FDNUAHPLMXZWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261929

Procedure details

82 g of aqueous phosphorous acid and 32 g of trioxane are dissolved in 200 cc of acetonitrile. 5 cc of phosphorus trichloride are added to said solution. The resulting mixture is heated to boiling under reflux for about two hours. A highly viscous oil separates as a result of the reaction. Unreacted acetonitrile is distilled off. The residue is dissolved in a small amount of water. Addition of acetone precipitates therefrom a white crystalline product which is filtered off and dried at 60° C. in a water jet vacuum. About 100 g of N-acetylaminomethane phosphonic acid are obtained. By thin layer chromatographic investigation of the filtrate it was found that, in addition to phosphorous acid, the solution still contained some additional N-acetylaminomethane phosphonic acid and also another phosphonic acid which apparently is N-acetylimino-bis-methane phosphonic acid.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([OH:4])([OH:3])[OH:2].O1C[CH2:9][CH2:8][O:7]O1.P(Cl)(Cl)Cl.[C:15](#[N:17])C>>[C:8]([NH:17][CH2:15][P:1]([OH:4])(=[O:3])[OH:2])(=[O:7])[CH3:9]

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
32 g
Type
reactant
Smiles
O1OOCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A highly viscous oil separates as a result of the reaction
DISTILLATION
Type
DISTILLATION
Details
Unreacted acetonitrile is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a small amount of water
ADDITION
Type
ADDITION
Details
Addition of acetone
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
a white crystalline product which is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 60° C. in a water jet vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCP(O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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